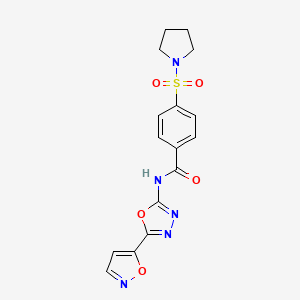

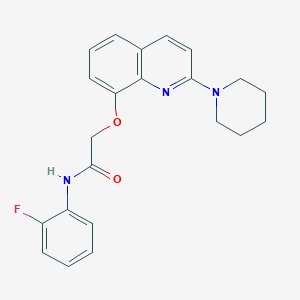

![molecular formula C32H30N4O3 B2653616 2-(4-benzhydrylpiperazin-1-yl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)acetamide CAS No. 868966-18-1](/img/structure/B2653616.png)

2-(4-benzhydrylpiperazin-1-yl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is an effective human carbonic anhydrase (hCA) inhibitor . It is designed through the tail approach using the acetamide moiety as a linker and the benzhydrylpiperazine group as a tail .

Synthesis Analysis

The synthesis of this compound involves the use of the acetamide moiety as a linker and the benzhydrylpiperazine group as a tail . The specific details of the synthesis process are not available in the retrieved sources.Molecular Structure Analysis

The substituted piperazine ring in this compound adopts a chair conformation . The dihedral angle between the mean planes of the aromatic rings is 71.61 (8)° .科学的研究の応用

Docking Studies on Synthesized Derivatives for Breast Cancer

Research on chromeno[4,3-b]pyridine derivatives, which are structurally related to the compound of interest, has indicated potential applications in the treatment of breast cancer. Molecular docking studies and binding energy analyses suggest that specific derivatives show high activity toward breast cancer cell lines, highlighting the significance of the oxolone moiety for good interaction. The anticancer activities of these synthesized compounds were studied, offering insights into their potential therapeutic applications (Ghada E. Abd El Ghani et al., 2022).

Microbial Studies of New Pyridine Derivatives

Further investigations into pyridine derivatives, including those structurally related to the compound , have explored their antibacterial and antifungal activities. These studies suggest a broad application in combating microbial infections, with synthesized compounds showing varied degrees of antimicrobial effectiveness (N. Patel & S. N. Agravat, 2007).

Synthesis of Heterocycles in Pharmaceutical Chemistry

Research into naphthoand benzopyranopyrimidines, which share a core structural similarity with the compound , reveals their importance in pharmaceutical chemistry due to antibacterial, fungicidal activity, and other biological properties. These studies provide a novel method for synthesizing such compounds, potentially opening up new avenues for drug development and the study of biological mechanisms (V. A. Osyanin et al., 2014).

Antimicrobial Activity of Chromeno[2,3-d]Pyrimidinones

A series of compounds including benzo[d]imidazolyl chromeno[2,3-d]pyrimidnones have been synthesized and evaluated for their antimicrobial and antioxidant activities. Such studies are crucial for identifying new compounds with potential for treating infections and diseases caused by oxidative stress (Anisetti Ravindernath et al., 2013).

Heterocyclic Synthesis with Activated Nitriles

Research into the synthesis of heterocyclic compounds using activated nitriles has led to the development of various polyfunctionally substituted heterocycles, including pyrimidines and chromeno derivatives. Such synthetic strategies are essential for creating new molecules with potential applications in medicinal chemistry and drug discovery (M. Elian et al., 2014).

作用機序

As a human carbonic anhydrase (hCA) inhibitor, this compound works by inhibiting the activity of hCA, a zinc-containing enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and proton ions . The inhibitor is stabilized by a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II .

特性

IUPAC Name |

2-(4-benzhydrylpiperazin-1-yl)-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H30N4O3/c1-22-20-27(34-30-25-14-8-9-15-26(25)39-32(38)29(22)30)33-28(37)21-35-16-18-36(19-17-35)31(23-10-4-2-5-11-23)24-12-6-3-7-13-24/h2-15,20,31H,16-19,21H2,1H3,(H,33,34,37) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AONVOZHHRCILMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)CN4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H30N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

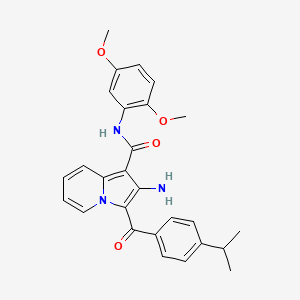

![N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2653536.png)

![2-Amino-6-(4-fluorobenzyl)-4-(3-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2653540.png)

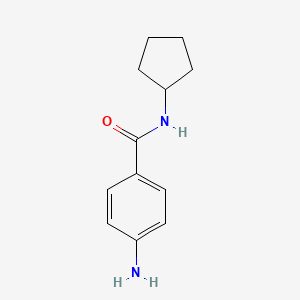

![4-{4-[4-(3-Piperidinopropoxy)benzyl]piperazino}benzenol](/img/structure/B2653544.png)

![2-(4-Fluorophenyl)-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2653545.png)

![2-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/no-structure.png)

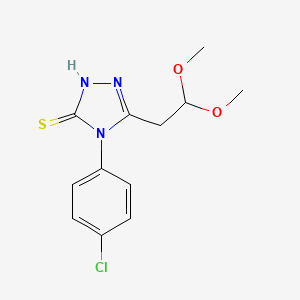

![N-(3-chloro-4-methylphenyl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2653552.png)

![N-(2-(6-((2-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2653553.png)